3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Thermophysical Properties : Research by Muhammad et al. (2012) studied dual functionalized imidazolium-based ionic liquids with similar structures for their thermophysical properties. These properties are crucial in the development of new materials for various applications.
Corrosion Inhibition : A study by Fouda et al. (2015) focused on the inhibition of corrosion using propaneitrile derivatives. These compounds, similar in structure to the specified chemical, are mixed-type inhibitors and have applications in protecting metals from corrosion.
Antifungal Activity : Chevreuil et al. (2007) discovered that certain compounds, including the imidazolyl group, show antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. This suggests potential for developing new antifungal agents (Chevreuil et al., 2007).
Synthesis of Heterocycles : Research by Drabina & Sedlák (2012) highlights the use of amino-alkyl propanenitriles in synthesizing heterocyclic systems. This has implications in the development of new pharmaceuticals and materials.
Ionic Liquids and Mixtures : A study by Gonfa et al. (2015) investigated the properties of mixtures involving ionic liquids with structures similar to the specified chemical. Understanding these properties is important for applications in green chemistry and material science.
Cytotoxic Activity in Cancer Research : El-Seidy et al. (2013) synthesized novel metal complexes with Schiff base ligands, demonstrating cytotoxic activity against cancer cell lines. This research opens avenues in cancer treatment and drug development (El-Seidy et al., 2013).
Antimicrobial Studies : Desai, Pandya, and Vaja (2017) synthesized and studied the antimicrobial activity of propanenitrile derivatives. Their research contributes to the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile” are currently unknown. Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(1,5-diphenylimidazol-2-yl)sulfanylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c19-12-7-13-22-18-20-14-17(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPHJCOWDPUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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